6-Bromopyrido[2,3-b]pyrazin-3(4H)-one
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Overview
Description
6-Bromopyrido[2,3-b]pyrazin-3(4H)-one is a heterocyclic compound that belongs to the pyrido[2,3-b]pyrazine family This compound is characterized by the presence of a bromine atom at the 6th position and a pyrazinone ring fused with a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromopyrido[2,3-b]pyrazin-3(4H)-one typically involves multicomponent reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2-aminopyridine with 1,2-dibromoethane in the presence of a base can yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters .
Chemical Reactions Analysis
Types of Reactions
6-Bromopyrido[2,3-b]pyrazin-3(4H)-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to yield reduced derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can produce oxides and reduced forms of the compound .
Scientific Research Applications
6-Bromopyrido[2,3-b]pyrazin-3(4H)-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 6-Bromopyrido[2,3-b]pyrazin-3(4H)-one involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or interact with DNA, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 7-Bromopyrido[2,3-b]pyrazine
- 6-Chloropyrido[2,3-b]pyrazin-3(4H)-one
- 6-Fluoropyrido[2,3-b]pyrazin-3(4H)-one
Uniqueness
6-Bromopyrido[2,3-b]pyrazin-3(4H)-one is unique due to the presence of the bromine atom, which imparts distinct chemical reactivity and biological activity compared to its chloro and fluoro analogs. This uniqueness makes it a valuable compound for specific applications where bromine’s properties are advantageous .
Properties
Molecular Formula |
C7H4BrN3O |
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Molecular Weight |
226.03 g/mol |
IUPAC Name |
6-bromo-4H-pyrido[2,3-b]pyrazin-3-one |
InChI |
InChI=1S/C7H4BrN3O/c8-5-2-1-4-7(10-5)11-6(12)3-9-4/h1-3H,(H,10,11,12) |
InChI Key |
WOAXJTFCUCAEGQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC2=C1N=CC(=O)N2)Br |
Origin of Product |
United States |
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